molecular formula C10H16S B156222 3-Hexylthiophene CAS No. 1693-86-3

3-Hexylthiophene

Cat. No. B156222
Key on ui cas rn: 1693-86-3
M. Wt: 168.3 g/mol
InChI Key: JEDHEMYZURJGRQ-UHFFFAOYSA-N
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Patent
US05561030

Procedure details

3-Hexylthiophene was synthesized by coupling the Grignard reagent of 3-bromothiophene with 1-bromohexane using bis(1,3-diphenylphosphino)propane nickel(II)chloride as catalyst. The product was purified by fractional distillation under reduced pressure. Polymerization of the monomer was achieved by mixing a 0.1M solution of 3-hexylthiophene in chloroform with a 0.4M chloroform solution of anhydrous ferric chloride. The mixture was stirred for two hours prior to precipitation into acidified methanol. The solid product was filtered, washed with NH4OH, water and methanol. The crude polymer was dissolved in hot dichloromethane and insoluble products were removed by filtration. Low molecular products were removed by cooling the filtrate and adding methanol. The precipitate was filtered and dried in a vacuum oven. The polymer possessed IR bands at 3027, 2930, 2859, 1458, 819, and 725 cm-1. The polymer had a number-average molecular weight of 9300 and a polydispersity index of 2.3.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-hexylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
bis(1,3-diphenylphosphino)propane nickel(II)chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>C(Cl)(Cl)Cl>[CH2:8]([C:2]1[CH:6]=[CH:5][S:4][CH:3]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-hexylthiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
bis(1,3-diphenylphosphino)propane nickel(II)chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product was purified by fractional distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
Polymerization of the monomer
CUSTOM
Type
CUSTOM
Details
to precipitation
FILTRATION
Type
FILTRATION
Details
The solid product was filtered
WASH
Type
WASH
Details
washed with NH4OH, water and methanol
DISSOLUTION
Type
DISSOLUTION
Details
The crude polymer was dissolved in hot dichloromethane
CUSTOM
Type
CUSTOM
Details
insoluble products were removed by filtration
CUSTOM
Type
CUSTOM
Details
Low molecular products were removed
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the filtrate
ADDITION
Type
ADDITION
Details
adding methanol
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCC)C1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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